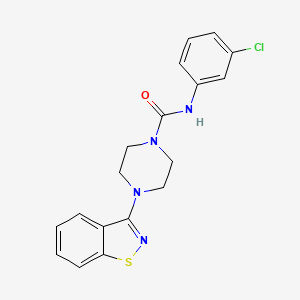![molecular formula C21H21N3O5 B11468747 1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11468747.png)
1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound featuring a unique structure that includes both phenyl and trimethoxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the trimethoxyphenyl derivative, followed by the formation of the imidazo[4,5-b]pyridine core through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trimethoxyphenyl rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or trimethoxyphenyl rings .
Scientific Research Applications
1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications
Uniqueness
1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE is unique due to its combination of phenyl and trimethoxyphenyl groups, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-phenyl-7-(3,4,5-trimethoxyphenyl)-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-9-12(10-16(28-2)19(15)29-3)14-11-17(25)22-20-18(14)24(21(26)23-20)13-7-5-4-6-8-13/h4-10,14,18H,11H2,1-3H3,(H,22,23,25,26) |
InChI Key |
BDBILAUCZYGTAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=NC(=O)N(C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B11468665.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11468668.png)
![N-[3-(phenylcarbonyl)phenyl]-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11468672.png)
![methyl (4-methoxy-3-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B11468683.png)
![9,14-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11468695.png)
![3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11468698.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11468702.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468705.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11468718.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468722.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide](/img/structure/B11468728.png)

![3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11468755.png)
![2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468757.png)
